molecular formula C23H27ClFNO2 B589379 3-Ethyl Haloperidol-d4 CAS No. 1794883-80-9

3-Ethyl Haloperidol-d4

Cat. No.: B589379
CAS No.: 1794883-80-9
M. Wt: 407.947
InChI Key: QITPBBUJMSLKPO-YKVCKAMESA-N
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Description

3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The molecular formula for this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 . This compound is often utilized in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Haloperidol-d4 typically involves the deuteration of 3-Ethyl Haloperidol. This process can be achieved using deuterating agents such as deuterium chloride (DCl) or deuterium oxide (D2O) . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms into the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Ethyl Haloperidol-d4 is similar to that of Haloperidol, a well-known antipsychotic agent. Haloperidol exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain . This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The deuterated form, this compound, is used in research to study the pharmacokinetics and pharmacodynamics of Haloperidol and its derivatives .

Comparison with Similar Compounds

Uniqueness of 3-Ethyl Haloperidol-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in mass spectrometry and NMR spectroscopy. This compound is particularly valuable in research settings where accurate quantification and analysis of drug metabolism are crucial .

Properties

CAS No.

1794883-80-9

Molecular Formula

C23H27ClFNO2

Molecular Weight

407.947

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one

InChI

InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D

InChI Key

QITPBBUJMSLKPO-YKVCKAMESA-N

SMILES

CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F

Synonyms

4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; 

Origin of Product

United States

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